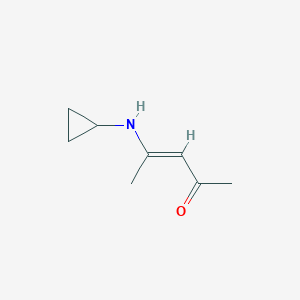
BocNH-PEG2-CH2CH2NHMe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of BocNH-PEG2-CH2CH2NHMe typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as polyethylene glycol (PEG) derivatives and amine-protecting groups.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as N,N’-diisopropylcarbodiimide (DIC) or 4-dimethylaminopyridine (DMAP).
Análisis De Reacciones Químicas
BocNH-PEG2-CH2CH2NHMe undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine group can be selectively deprotected under mild acidic conditions to yield the free amine
Oxidation and Reduction: While the compound itself is stable under oxidative and reductive conditions, the PEG chain can undergo oxidation to form PEG-peroxides.
Common Reagents and Conditions: Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, and various solvents like methanol and ethanol
Aplicaciones Científicas De Investigación
BocNH-PEG2-CH2CH2NHMe has a wide range of applications in scientific research:
Chemistry: It is used as a crosslinker and a spacer in the synthesis of complex molecules and polymers
Biology: The compound is employed in the modification of proteins and peptides to enhance their solubility and stability
Medicine: It plays a crucial role in drug delivery systems, where it helps in the targeted delivery of therapeutic agents
Industry: this compound is used in the production of various industrial products, including coatings and adhesives
Mecanismo De Acción
The mechanism of action of BocNH-PEG2-CH2CH2NHMe involves its ability to modify biomolecules through conjugation reactions. The Boc-protected amine group can be selectively deprotected to yield a free amine, which can then react with carboxyl groups or NHS esters. This modification enhances the solubility, stability, and pharmacokinetics of the biomolecules .
Comparación Con Compuestos Similares
BocNH-PEG2-CH2CH2NHMe can be compared with other similar compounds, such as:
Boc-NH-PEG-NH2: This compound also features a Boc-protected amine group and a PEG chain, but it lacks the methylamine group
Fmoc-NH-PEG-NH2: Similar to Boc-NH-PEG-NH2, but with an Fmoc-protected amine group instead of a Boc group
mPEG-NH2: This compound has a methoxy-terminated PEG chain with a free amine group, offering different solubility and reactivity properties
This compound stands out due to its unique combination of a Boc-protected amine group and a methylamine group, which provides additional versatility in chemical modifications and applications .
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O4/c1-12(2,3)18-11(15)14-6-8-17-10-9-16-7-5-13-4/h13H,5-10H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNJYYUCKRLBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Potassium {5-[(tert-butoxy)carbonyl]-5-azaspiro[2.3]hexan-1-yl}trifluoroboranuide](/img/structure/B8116727.png)
![Tert-butyl 1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8116728.png)
![tert-butyl (1S,6R,7R)-7-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B8116739.png)
![Tert-butyl 1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B8116753.png)
![rac-tert-butyl (1S,6R,7R)-7-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B8116758.png)






![tert-butyl N-[(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate](/img/structure/B8116794.png)


